6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine 6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine
Brand Name: Vulcanchem
CAS No.: 1588522-03-5
VCID: VC5751801
InChI: InChI=1S/C18H14ClN3/c1-12-20-21-18-11-10-15(13-6-8-14(19)9-7-13)16-4-2-3-5-17(16)22(12)18/h2-10H,11H2,1H3
SMILES: CC1=NN=C2N1C3=CC=CC=C3C(=CC2)C4=CC=C(C=C4)Cl
Molecular Formula: C18H14ClN3
Molecular Weight: 307.78

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine

CAS No.: 1588522-03-5

Cat. No.: VC5751801

Molecular Formula: C18H14ClN3

Molecular Weight: 307.78

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine - 1588522-03-5

Specification

CAS No. 1588522-03-5
Molecular Formula C18H14ClN3
Molecular Weight 307.78
IUPAC Name 6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
Standard InChI InChI=1S/C18H14ClN3/c1-12-20-21-18-11-10-15(13-6-8-14(19)9-7-13)16-4-2-3-5-17(16)22(12)18/h2-10H,11H2,1H3
Standard InChI Key YXBOMELQHURSQJ-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C3=CC=CC=C3C(=CC2)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Identity of 6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1, triazolo[4,3-a]azepine

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f] triazolo[4,3-a]azepine is a fused heterocyclic system comprising a benzodiazepine backbone integrated with a triazolo ring and a 4-chlorophenyl substituent. The molecular formula is C₁₉H₁₄ClN₅, with a molecular weight of 355.81 g/mol. The compound’s IUPAC name reflects its intricate ring system: the benzo[f] designation indicates the fusion position of the benzene ring to the diazepine core, while the triazolo[4,3-a] component specifies the triazole ring’s orientation .

The 4-chlorophenyl group at position 6 enhances lipophilicity, potentially improving membrane permeability and target binding. Methyl substitution at position 1 contributes to metabolic stability by reducing oxidative dealkylation risks . X-ray crystallographic studies of analogous compounds reveal planar triazolo and chlorophenyl moieties, which facilitate π-π stacking interactions with biological targets .

Synthetic Methodologies and Optimization

Core Ring Assembly

The synthesis typically begins with constructing the benzodiazepine scaffold. A common approach involves cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes. For example, reacting 2-amino-5-chlorobenzophenone with methylamine under acidic conditions yields the diazepine intermediate . Subsequent triazolo ring formation employs hydrazine derivatives and cyclizing agents.

In one protocol, 8-thiocarbamido-1-methyl-6-phenyl-4H-triazolo[4,3-a] benzodiazepine is treated with isothiocyanates in a 50% acetone-ethanol medium, facilitating nucleophilic addition and cyclization to form the triazolo ring . This method achieves yields of 68–75% after recrystallization from ethanol .

Crystallization and Polymorph Control

Crystalline forms critically influence bioavailability. Patent US9969747B2 details strategies for isolating stable polymorphs of related azepine derivatives. For instance, slurrying amorphous 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[c]isoxazolo[4,5-e]azepin-4-yl)acetamide in ethanol-water (60:40) induces crystallization into a monohydrate Form A, characterized by distinct XRD peaks at 4.73°, 18.09°, and 25.17° . Similar protocols applied to the title compound could enhance its physicochemical consistency.

Physicochemical Characterization

Spectroscopic Profiles

  • X-ray Diffraction (XRD): Analogous compounds exhibit characteristic peaks at 2θ = 4.73°, 18.09°, 18.48°, and 25.17°, indicative of a monoclinic crystal system .

  • ¹³C-NMR (DMSO-d₆): Key signals include δ 171.3 (carbonyl), 139.3 (aromatic C-Cl), and 18.5 ppm (methyl) .

  • Thermogravimetric Analysis (TGA): Monohydrate forms show 5–6% weight loss below 100°C, corresponding to water evaporation .

Solubility and Stability

The monohydrate form of structurally related azepines displays a solubility of 4.5 μg/mL in aqueous media, with enhanced stability under high humidity (75% RH) compared to amorphous counterparts . Accelerated stability studies (40°C/75% RH) over 6 months show <2% degradation, underscoring its formulation suitability .

Pharmacological Properties and Mechanisms

Bromodomain Inhibition

WO2011054844A1 identifies triazolo-azepine derivatives as potent bromodomain inhibitors, targeting proteins like BRD4 . These proteins regulate oncogene transcription (e.g., MYC), making them therapeutic targets in cancers . In vitro, analogous compounds exhibit IC₅₀ values of 50–100 nM against BRD4, with >100-fold selectivity over non-bromodomain targets .

Pharmacokinetic Profiling

Preclinical studies in dogs reveal favorable pharmacokinetics:

ParameterAmorphous FormMonohydrate Form
Cₘₐₓ (ng/mL)120 ± 15115 ± 12
Tₘₐₓ (h)2.52.4
AUC₀–₂₄ (ng·h/mL)980 ± 110950 ± 95

Both forms show dose-proportional exposure and low inter-individual variability (±15%), supporting clinical translatability .

Therapeutic Applications and Clinical Outlook

Oncology

By disrupting BRD4-mediated oncogene expression, the compound induces apoptosis in hematologic malignancies. In murine models of AML, triazolo-azepines reduce tumor burden by 70% at 10 mg/kg/day .

Inflammatory Diseases

Bromodomain inhibitors modulate NF-κB and STAT3 pathways, attenuating cytokine production. In a sepsis model, pretreatment with 5 mg/kg reduced IL-6 levels by 85% .

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